molecular formula C10H14O4 B2605206 ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate CAS No. 2006248-59-3

ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate

Cat. No.: B2605206
CAS No.: 2006248-59-3
M. Wt: 198.218
InChI Key: UXBNDQJFTSCSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It features a cyclopropyl group, which is a three-membered carbon ring, attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate typically involves the esterification of 2-methylcyclopropylcarboxylic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclopropyl group may also influence the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylcyclopropylcarboxylate: Similar structure but lacks the dioxobutanoate moiety.

    Methyl 2-methylcyclopropylcarboxylate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-cyclopropyl-2-oxoacetate: Similar ester functionality but with a different cyclopropyl substitution.

Uniqueness

Ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate is unique due to the presence of both the cyclopropyl group and the dioxobutanoate ester, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)5-8(11)7-4-6(7)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBNDQJFTSCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CC1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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